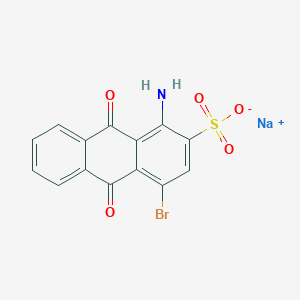

sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate

Description

Properties

IUPAC Name |

sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMRAEGWZZVGIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrNNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate involves the bromination of 1-aminoanthraquinone-2-sulfonic acid. The reaction typically occurs in an aqueous medium with the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination at the desired position .

Chemical Reactions Analysis

Sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under alkaline conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the anthraquinone moiety can be reduced to anthrahydroquinone or oxidized back to anthraquinone.

Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo dyes.

Scientific Research Applications

Sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate involves its interaction with cellular components. In hematology, it binds to specific cellular structures, allowing for their visualization under a microscope. The bromine atom and the sulfonate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate can be compared with other anthraquinone derivatives such as:

1-Aminoanthraquinone: Lacks the bromine and sulfonate groups, making it less specific in staining applications.

1-Amino-2-bromo-4-hydroxyanthraquinone: Contains a hydroxyl group, which alters its chemical reactivity and staining properties.

Anthraquinone-2-sulfonic acid sodium salt: Lacks the amino and bromine groups, affecting its binding properties.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its specific applications in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.